molecular formula C12H12BrN3OS B11980324 N-(4-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-(4-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B11980324
M. Wt: 326.21 g/mol
InChI Key: VCDKRINFNDLJLX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that features a bromophenyl group, an imidazole ring, and a sulfanylacetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Bromination: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Thioether Formation: The sulfanylacetamide moiety can be formed by reacting a thiol with an acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.

    Substitution: N-(4-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can participate in nucleophilic substitution reactions, especially at the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated products, hydrogenated imidazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide may have various applications in scientific research, including:

    Medicinal Chemistry: Potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Use as a probe to study biological pathways involving sulfanylacetamide derivatives.

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the bromophenyl group may enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
  • N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
  • N-(4-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Uniqueness

N-(4-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine atoms can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.

Properties

Molecular Formula

C12H12BrN3OS

Molecular Weight

326.21 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C12H12BrN3OS/c1-16-7-6-14-12(16)18-8-11(17)15-10-4-2-9(13)3-5-10/h2-7H,8H2,1H3,(H,15,17)

InChI Key

VCDKRINFNDLJLX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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